REACTION_CXSMILES
|
C(OCC)(=O)C#C.[C:8]([CH:10]1[CH2:12][N:11]1[CH:13]=[CH:14][C:15](OCC)=[O:16])#[N:9]>>[C:8]([CH:10]1[CH2:12][N:11]1[CH:13]=[CH:14][CH:15]=[O:16])#[N:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1N(C1)C=CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
oily substance, purified with a silica gel column
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1N(C1)C=CC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |